molecular formula C12H9F3N2O B8508081 4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]-

4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]-

Cat. No. B8508081
M. Wt: 254.21 g/mol
InChI Key: GWQJQJAUFAFEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C12H9F3N2O and its molecular weight is 254.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]-

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-methyl-2-[2-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H9F3N2O/c1-7-6-10(18)17-11(16-7)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17,18)

InChI Key

GWQJQJAUFAFEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoromethyl-benzamidine (2.13 g, 4 mmol) and sodium ethoxide (0.83 g, 12 mmol) in ethanol (20 mL) was treated with methyl acetoacetate (0.44 mL, 4 mmol) and heated at for 24 hours. The reaction was cooled, concentrated, diluted with water and acidified with 2 N hydrochloric acid. The resulting solution was extracted with ethyl acetate, dried over sodium sulfate and concentrated. Purification by flash chromatography [SiO2, methanol:dichloromethane (3:97)] provided the title compound (0.51 g, 50% yield) as a yellow solid; 1H-NMR (500 MHz, DMSO-d6) δ 12.7 (br s, 1H), 7.9 (m, 1H), 7.8 (m, 2H), 7.7 (m, 1H), 6.3 (s, 1H), 2.21 (s, 3H) ppm; MS (FIA) 255.0 (M+H); Rt (Method A) 2.578 minutes.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Yield
50%

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